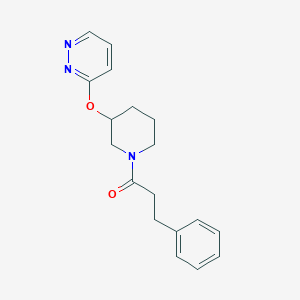

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one

Description

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone substituted with a phenyl group at the 3-position and a piperidin-1-yl moiety at the 1-position. The piperidine ring is further modified with a pyridazin-3-yloxy group at the 3-position.

Properties

IUPAC Name |

3-phenyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(11-10-15-6-2-1-3-7-15)21-13-5-8-16(14-21)23-17-9-4-12-19-20-17/h1-4,6-7,9,12,16H,5,8,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKIUVKIXUZLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

Introduction of the Pyridazine Moiety: The pyridazine ring is often introduced via cyclization reactions involving hydrazine derivatives and diketones or ketoesters.

Coupling Reactions: The final step involves coupling the piperidine and pyridazine moieties with a phenyl group through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the phenyl, piperidine, or pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cardiovascular and neurological disorders.

Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations:

- Pyridazine vs. Pyridine/Pyrimidine : The pyridazin-3-yloxy group in the target compound introduces distinct electronic and steric properties compared to pyridine (e.g., 3-phenyl-1-(pyridin-3-yl)propan-1-one) . Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzyme active sites.

- Piperidine Substitution: The presence of a substituted piperidine (e.g., pyrimidoindole in ) correlates with enhanced kinase inhibitory activity.

Physicochemical Properties

- Lipophilicity : The pyridazin-3-yloxy group increases polarity compared to phenyl or naphthyl substituents (e.g., logP of 3-phenyl-1-piperidin-1-ylpropan-1-one: 2.57 vs. ~3.0 estimated for the target compound).

- Metabolic Stability : Piperidine-containing compounds like (R)-28 in exhibit improved metabolic stability due to reduced oxidative metabolism, a feature likely shared by the target compound.

Biological Activity

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring, a pyridazine moiety, and a phenyl group, which contribute to its unique biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.38 g/mol. The compound's structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyridazine moiety : A six-membered ring containing two adjacent nitrogen atoms.

- Phenyl group : A benzene ring that enhances lipophilicity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperidine and pyridazine components allow for interaction with various receptors, including neurotransmitter receptors and kinases.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several pathogenic strains.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound showed significant cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These values indicate that the compound has potent anti-cancer properties, warranting further investigation into its mechanism of action.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of piperidine compounds, highlighting the promising activity of those similar to this compound against resistant cancer cell lines .

- Neuroprotective Effects : Another study investigated the neuroprotective effects in models of neurodegenerative diseases, suggesting that the compound may modulate pathways involved in neuronal survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Hepatic |

| Elimination Half-life | 4 hours |

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity, although further studies are necessary to fully understand its safety profile.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 3-phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized? Answer: The compound can be synthesized via amide coupling reactions using reagents like HOBt and TBTU in anhydrous DMF, with NEt₃ as a base, as described for structurally similar piperidine derivatives . Optimization involves adjusting stoichiometric ratios (e.g., 1.1 equivalents of coupling reagent to substrate) and reaction time (typically 12-24 hours under nitrogen). Solvent choice (e.g., DMF vs. dichloromethane) and temperature (room temperature vs. 40°C) significantly impact yield. Monitoring via TLC or LC-MS is critical to identify intermediate formation .

Advanced Question: Q. How can researchers address low yields in the final coupling step due to steric hindrance from the pyridazin-3-yloxy group? Answer: Steric hindrance can be mitigated by:

- Introducing microwave-assisted synthesis to enhance reaction kinetics .

- Using bulkier coupling agents (e.g., HATU instead of TBTU) to improve activation of the carboxylic acid intermediate.

- Pre-functionalizing the piperidine ring with protecting groups (e.g., Boc) to reduce steric interference during coupling . Post-reaction deprotection with TFA can then yield the final product .

Pharmacological Studies

Basic Question: Q. What in vitro assays are suitable for evaluating the biological activity of this compound? Answer: Common assays include:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cell viability assays (MTT or CellTiter-Glo) to assess cytotoxicity or antiproliferative effects .

- Binding affinity studies (SPR or radioligand displacement) to quantify target engagement.

Advanced Question: Q. How can researchers resolve contradictions in activity data across different cell lines or assay formats? Answer:

- Perform target engagement validation (e.g., cellular thermal shift assays) to confirm on-target effects .

- Adjust assay conditions (e.g., ATP concentrations in kinase assays) to mimic physiological relevance.

- Explore metabolic stability differences using liver microsomes to identify potential prodrug activation or degradation .

Analytical Characterization

Basic Question: Q. What analytical techniques are essential for confirming the purity and structure of this compound? Answer:

- NMR (¹H/¹³C) to verify regiochemistry of the pyridazin-3-yloxy group and piperidine substitution .

- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace intermediates .

- XRPD (X-ray powder diffraction) to confirm crystallinity and polymorphic forms, if applicable .

Advanced Question: Q. How can researchers interpret ambiguous NOESY or HSQC NMR data for the piperidin-1-yl moiety? Answer:

- Use DFT calculations to model predicted coupling constants and compare with experimental data.

- Synthesize deuterated analogs (e.g., deuterium labeling at the piperidine ring) to simplify spectral overlap .

- Employ variable-temperature NMR to resolve dynamic effects causing signal broadening .

Safety and Handling

Basic Question: Q. What safety precautions are recommended for handling this compound in laboratory settings? Answer:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Store in a sealed desiccator at 2–8°C to prevent hygroscopic degradation .

- Work under a fume hood to minimize inhalation risks, as recommended for structurally related piperidine derivatives .

Advanced Question: Q. How should researchers manage accidental exposure during scale-up synthesis? Answer:

- Inhalation: Immediate removal to fresh air; monitor for respiratory distress and administer oxygen if needed .

- Dermal contact: Wash with 10% polyethylene glycol solution to enhance solubility of organic residues, followed by soap and water .

- Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Computational Modeling

Basic Question: Q. Which computational tools can predict the binding mode of this compound to biological targets? Answer:

- Molecular docking (AutoDock Vina, Schrödinger Glide) to model interactions with active sites .

- MD simulations (GROMACS, AMBER) to assess stability of ligand-target complexes over 100-ns trajectories .

Advanced Question: Q. How can researchers validate in silico predictions of off-target effects? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.